(5Z)-5-[4-(diethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-5-[4-(diethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one belongs to the class of (Z)-5-arylidene thiazol-4-one derivatives. These compounds are characterized by a thiazolidinone core substituted with an arylidene group at the 5-position and diverse heterocyclic or amino groups at the 2-position. The target molecule features a 4-(diethylamino)benzylidene moiety, which confers electron-donating properties, and a morpholin-4-yl group, known for enhancing solubility and modulating bioactivity .
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O2S/c1-3-20(4-2)15-7-5-14(6-8-15)13-16-17(22)19-18(24-16)21-9-11-23-12-10-21/h5-8,13H,3-4,9-12H2,1-2H3/b16-13- |
InChI Key |
FNMQTOPJOIFGTJ-SSZFMOIBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-[4-(diethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of 345.5 g/mol. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. This activity was evaluated through in vitro assays, where derivatives of thiazole compounds were tested against mushroom tyrosinase, revealing significant inhibitory effects with IC50 values comparable to standard inhibitors like kojic acid .
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative damage in cells .
Antimicrobial Activity
A series of studies have assessed the antimicrobial properties of thiazole derivatives, including the compound . For instance, derivatives have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| (5Z)-5-[4-(diethylamino)... | E. coli | Moderate |
| (5Z)-5-[4-(diethylamino)... | S. aureus | High |
Case Studies
- Tyrosinase Inhibition : A study focused on the synthesis and evaluation of various thiazole derivatives indicated that modifications to the phenyl ring significantly influenced tyrosinase inhibitory activity. The compound exhibited an IC50 value indicative of moderate inhibition compared to other synthesized derivatives .
- Antioxidant Studies : In a comparative analysis involving several thiazole compounds, this compound was shown to possess notable antioxidant capabilities, which were assessed using DPPH radical scavenging assays .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antimicrobial agent . Studies have shown that thiazole derivatives exhibit promising activity against various bacterial strains. For instance, derivatives similar to (5Z)-5-[4-(diethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Research
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity . Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, studies have reported that compounds structurally related to this compound exhibit cytotoxic effects on human breast adenocarcinoma cell lines (MCF7) . The effectiveness of these compounds is often evaluated using assays such as the Sulforhodamine B assay, which measures cell viability and proliferation.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of thiazole rings through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Activity
A study published in Molecules highlighted the synthesis of various thiazole derivatives and their evaluation against different bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics . The study emphasizes the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
Research conducted on thiazole derivatives showed that specific substitutions on the thiazole ring significantly influenced their anticancer properties. For instance, a derivative similar to this compound was tested against MCF7 cells and demonstrated a notable reduction in cell viability . This case underscores the potential for developing targeted cancer therapies based on thiazole chemistry.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences physical, spectral, and biological properties. Below is a comparison with key analogs:
Key Observations :
- Morpholine derivatives (e.g., 5m) exhibit moderate yields (80–88%) and melting points (~220–230°C), suggesting balanced crystallinity and solubility .
- Thiomorpholine analogs (e.g., 5n) show higher melting points (230–232°C) due to sulfur’s polarizability, enhancing intermolecular forces .
- Methylthio-substituted compounds (e.g., 4d) display lower melting points (143–145°C), likely due to reduced hydrogen-bonding capacity .
Arylidene Group Modifications
The arylidene group at the 5-position impacts electronic properties and bioactivity:
Key Observations :
Preparation Methods
Synthesis of the Thiazole Core
The thiazole ring serves as the foundational structure for this compound. A modified Hantzsch thiazole synthesis is typically employed, involving the cyclocondensation of thiourea derivatives with α-haloketones. For instance, reacting morpholine-4-carbothioamide with α-bromoacetylacetone in ethanol under reflux conditions yields 2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one (Fig. 1) . This step is critical for establishing the morpholine substituent at position 2 of the thiazole ring.
Reaction Conditions
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Temperature: Reflux (~78°C for ethanol)
-
Time: 6–8 hours
Functionalization with Morpholine
The morpholine group is introduced via nucleophilic substitution at position 2 of the thiazole ring. A precursor such as 2-chloro-1,3-thiazol-4(5H)-one is reacted with morpholine in the presence of a base to facilitate displacement of the chloride group.
Procedure
-
Dissolve 2-chloro-1,3-thiazol-4(5H)-one (1.0 eq) in anhydrous THF.
-
Add morpholine (1.2 eq) and triethylamine (1.5 eq) as a base.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 4 hours .
-
Quench with water, extract with dichloromethane, and purify via recrystallization.
Key Parameters
-
Solvent: THF or dichloromethane
-
Base: Triethylamine or potassium carbonate
The final step involves the introduction of the 4-(diethylamino)benzylidene group at position 5 via a Knoevenagel condensation. This reaction couples the thiazolone intermediate with 4-(diethylamino)benzaldehyde under acidic conditions.
Optimized Protocol
-
Combine 2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one (1.0 eq) and 4-(diethylamino)benzaldehyde (1.1 eq) in glacial acetic acid.
-
Add a catalytic amount of monoaminoethanol (2–3 drops).
-
Cool, filter the precipitate, and recrystallize from acetic acid.
Critical Factors
-
Catalyst: Monoaminoethanol or piperidine
-
Temperature: 80–100°C
Stereochemical Control of the (5Z)-Configuration
The (5Z)-stereochemistry of the benzylidene group is influenced by reaction dynamics. Lower temperatures (e.g., 60°C) and polar protic solvents (e.g., acetic acid) favor the Z-isomer due to kinetic control, whereas prolonged heating may lead to isomerization to the thermodynamically stable E-form . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, is essential for confirming the configuration.
Characterization and Analytical Data
Spectroscopic Validation
-
1H NMR (DMSO-d6):
-
ESI-MS: m/z 358.15 [M+H]+ (calculated for C18H23N3O2S).
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Parameter | Thiazole Formation | Morpholine Substitution | Knoevenagel Condensation |
|---|---|---|---|
| Reagents | Thiourea, α-bromoketone | Morpholine, base | 4-(Diethylamino)benzaldehyde |
| Solvent | Ethanol | THF | Acetic acid |
| Temperature | Reflux | 0°C → RT | 80°C |
| Time | 6–8 h | 5 h | 0.5–1 h |
| Yield | 70–85% | 90–95% | 55–65% |
Challenges and Optimization Strategies
-
Low Condensation Yields: The Knoevenagel step often suffers from moderate yields due to competing side reactions. Using freshly distilled aldehydes and molecular sieves to absorb water can improve efficiency .
-
Stereochemical Purity: Conducting the condensation at lower temperatures (60°C) and monitoring via TLC helps retain the Z-configuration.
-
Scalability: Microwave-assisted synthesis (e.g., 120°C for 15 minutes) has been explored for analogous compounds to enhance reproducibility .
Industrial and Environmental Considerations
-
Green Chemistry: Replacement of acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation to reduce environmental impact.
-
Cost Efficiency: Morpholine and 4-(diethylamino)benzaldehyde are commercially available but contribute significantly to material costs. In-house aldehyde synthesis via Vilsmeier-Haack formylation could mitigate expenses.
Q & A
Basic Synthesis
Q: What is the standard synthetic route for (5Z)-5-[4-(diethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one, and what are the critical reaction parameters? A: The compound is synthesized via a condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives and substituted benzaldehydes. Key steps include:
- Reagents: 1,4-dioxane as solvent, piperidine as a catalyst, and acidified ice/water for precipitation .
- Conditions: Reflux for 5 hours under conventional heating.
- Purification: Recrystallization from 1,4-dioxane yields the pure product.
Critical Parameters: - Molar ratios (1:1 for aldehyde and thiazole precursor).
- Catalyst concentration (0.5 mL piperidine per 0.01 mol substrate).
- pH control during precipitation to avoid byproduct formation.
Advanced Synthesis
Q: How does microwave-assisted synthesis using MgO as a solid base catalyst improve yield or selectivity compared to conventional methods? A: Microwave irradiation reduces reaction time (from hours to minutes) and enhances yield by promoting uniform heating. MgO acts as a green catalyst, minimizing side reactions (e.g., oxidation of the diethylamino group) and improving regioselectivity for the Z-isomer . Methodological Comparison:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5 hours | 20–30 minutes |
| Yield | 70–75% | 85–90% |
| Byproducts | Moderate | Minimal |
Structural Characterization
Q: What spectroscopic techniques are essential for confirming the Z-configuration and structural integrity of this compound? A:
- ¹H NMR: Key signals include δ 1.69–1.75 ppm (CH₂ groups from morpholine) and δ 2.50–2.57 ppm (diethylamino protons). The benzylidene proton appears as a singlet at δ 7.8–8.2 ppm .
- X-ray Crystallography: Resolves Z-configuration via C=C bond geometry (e.g., torsion angles < 10°) .
- IR Spectroscopy: Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and C=N at ~1600 cm⁻¹ .
Advanced Characterization
Q: How can researchers resolve discrepancies in NMR data, such as unexpected splitting or missing peaks? A: Common issues and solutions:
- Tautomerism: Check for keto-enol tautomerism by comparing DMSO-d₆ and CDCl₃ spectra; enol forms show broad OH peaks.
- Impurities: Use preparative HPLC to isolate isomers or byproducts.
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening .
Cytotoxicity Evaluation
Q: What standardized protocols are used to assess cytotoxicity against cancer cell lines? A: The sulforhodamine B (SRB) assay is commonly employed:
Cell Lines: Use panels like NUGC (gastric), DLD-1 (colon), and MCF-7 (breast) .
Dosing: Incubate cells with 0.1–100 µM compound for 48–72 hours.
Controls: Include CHS-828 (reference antitumor agent) and 0.5% DMSO vehicle control .
Data Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Advanced Bioactivity
Q: How can the mechanism of anticancer activity be elucidated beyond cytotoxicity screening? A: Methodological approaches include:
- Apoptosis Assays: Annexin V-FITC/PI staining to quantify early/late apoptotic cells.
- Cell Cycle Analysis: Flow cytometry with propidium iodide to identify G1/S arrest.
- Target Identification: Molecular docking against kinases (e.g., EGFR, VEGFR) or tubulin polymerization inhibition assays .
Chemical Reactivity
Q: What reactions can the benzylidene and morpholine moieties undergo, and how are they optimized? A:
- Benzylidene Group:
- Oxidation: Use m-CPBA to form sulfoxides; monitor via TLC.
- Electrophilic Substitution: Bromination at the para position using NBS in CCl₄ .
- Morpholine Ring:
- N-Alkylation: React with alkyl halides in DMF/K₂CO₃.
- Ring-Opening: Hydrolyze with concentrated HCl to yield amino alcohols .
Advanced Reactivity
Q: How can regioselectivity in electrophilic substitution be controlled? A:
- Directing Groups: The diethylamino group activates the benzylidene ring for para substitution.
- Catalysts: Use Lewis acids (e.g., AlCl₃) to direct nitration to the morpholine-adjacent position.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor electrophilic attack on electron-rich regions .
Data Contradiction Analysis
Q: How to address variability in cytotoxicity data across studies? A: Investigate:
- Cell Line Heterogeneity: Test across multiple lines (e.g., HA22T vs. HEPG-2 for liver cancer).
- Assay Conditions: Standardize DMSO concentration (<0.5%) and incubation time .
- Compound Stability: Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) .
Synthesis Reproducibility
Q: What factors lead to inconsistent yields, and how can they be mitigated? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
